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Compound of Interest

Compound Name: (E)-5-Tetradecene

Cat. No.: B196200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-5-
tetradecene. Due to the limited availability of experimentally derived spectra in public

databases, this document presents a combination of experimental mass spectrometry data and

predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data based on

established principles and spectral data of analogous compounds. This guide is intended to

serve as a valuable resource for the identification and characterization of (E)-5-tetradecene in

research and development settings.

Chemical Structure and Properties
(E)-5-Tetradecene is a long-chain unsaturated hydrocarbon with the following key

characteristics:
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Property Value

Chemical Formula C₁₄H₂₈

Molecular Weight 196.37 g/mol [1][2]

CAS Number 41446-66-6[1][2]

Structure CH₃(CH₂)₃CH=CH(CH₂)₇CH₃

Stereochemistry
trans (E) configuration at the C5-C6 double

bond

Spectroscopic Data
The following sections detail the mass spectrometry, nuclear magnetic resonance, and infrared

spectroscopic data for (E)-5-tetradecene.

Mass Spectrometry (MS)
The electron ionization mass spectrum of (E)-5-tetradecene is characterized by a molecular

ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.

Table 1: Mass Spectrometry Data for (E)-5-Tetradecene
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m/z Relative Intensity (%) Proposed Fragment

196 ~5 [M]⁺ (Molecular Ion)

167 ~10 [M - C₂H₅]⁺

139 ~15 [M - C₄H₉]⁺

125 ~20 [M - C₅H₁₁]⁺

111 ~35 [C₈H₁₅]⁺

97 ~60 [C₇H₁₃]⁺

83 ~85 [C₆H₁₁]⁺

69 ~95 [C₅H₉]⁺

55 100 [C₄H₇]⁺ (Base Peak)

41 ~80 [C₃H₅]⁺

Data sourced from NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for (E)-5-tetradecene is not readily available. The following

tables present predicted ¹H and ¹³C NMR chemical shifts based on empirical rules and data for

similar long-chain alkenes.

Table 2: Predicted ¹H NMR Data for (E)-5-Tetradecene (Solvent: CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.40 m 2H
-CH=CH- (Olefinic

protons)

~2.00 m 4H
-CH₂-CH= (Allylic

protons)

~1.26 m 18H
-(CH₂)₉- (Aliphatic

protons)

~0.88 t 6H
-CH₃ (Terminal methyl

protons)

Table 3: Predicted ¹³C NMR Data for (E)-5-Tetradecene (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~130.5 -CH=CH- (Olefinic carbons)

~32.6 -CH₂-CH= (Allylic carbons)

~31.9 -(CH₂)ₙ- (Aliphatic carbons)

~29.7 -(CH₂)ₙ- (Aliphatic carbons)

~29.3 -(CH₂)ₙ- (Aliphatic carbons)

~22.7 -CH₂-CH₃

~14.1 -CH₃

Infrared (IR) Spectroscopy
An experimental IR spectrum for (E)-5-tetradecene is not publicly available. The following table

lists the expected characteristic absorption bands for a trans-alkene.

Table 4: Predicted IR Absorption Bands for (E)-5-Tetradecene
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Wavenumber (cm⁻¹) Intensity Vibration

~3020 Medium =C-H Stretch

2955-2850 Strong C-H Stretch (Alkyl)

~1670 Weak C=C Stretch (trans)

~1465 Medium -CH₂- Bend

~965 Strong
=C-H Bend (trans, out-of-

plane)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above

for a liquid sample like (E)-5-tetradecene.

Mass Spectrometry (Electron Ionization)
Sample Introduction: A small amount of the neat liquid sample is introduced into the mass

spectrometer, typically via a heated direct insertion probe or through gas chromatography for

volatile samples. The sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing the ejection of an electron from the molecule to form a molecular

ion (M⁺).

Fragmentation: The high internal energy of the molecular ion leads to fragmentation,

producing a series of smaller, positively charged ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of (E)-5-tetradecene is dissolved in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount

of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

shimmed to achieve homogeneity.

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key

parameters include the spectral width, acquisition time, and number of scans.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low

natural abundance of ¹³C, a larger number of scans is typically required to achieve a good

signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are

referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A drop of the neat liquid (E)-5-tetradecene is placed between two salt

plates (e.g., NaCl or KBr) to form a thin film.

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

account for atmospheric CO₂ and H₂O absorptions.

Sample Spectrum: The salt plates with the sample are placed in the instrument's sample

holder, and the IR spectrum is recorded. The instrument passes a beam of infrared radiation

through the sample and measures the amount of light absorbed at each wavelength.

Data Presentation: The final spectrum is typically presented as a plot of percent

transmittance versus wavenumber (cm⁻¹).

Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of an

alkene like (E)-5-tetradecene.
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Caption: Workflow for the spectroscopic analysis of (E)-5-Tetradecene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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